molecular formula C25H36O2 B12666848 2,2'-Methylenebis[4-tert-butyl-3,6-xylenol] CAS No. 94021-14-4

2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]

Cat. No.: B12666848
CAS No.: 94021-14-4
M. Wt: 368.6 g/mol
InChI Key: DJSBWVGTMWCHHL-UHFFFAOYSA-N
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Description

2,2’-Methylenebis[4-tert-butyl-3,6-xylenol] is a phenolic antioxidant commonly used to increase oxidation stability in various industries, particularly in rubber and plastic manufacturing . This compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and performance of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[4-tert-butyl-3,6-xylenol] typically involves the condensation of 4-tert-butyl-3,6-xylenol with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic units .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[4-tert-butyl-3,6-xylenol] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The antioxidant properties of 2,2’-Methylenebis[4-tert-butyl-3,6-xylenol] are primarily due to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This action prevents the initiation and propagation of oxidative chain reactions. The compound also interacts with various molecular targets, including enzymes involved in oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Methylenebis[4-tert-butyl-3,6-xylenol] is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its ability to form a stable methylene bridge between phenolic units contributes to its superior performance in preventing oxidative degradation .

Properties

CAS No.

94021-14-4

Molecular Formula

C25H36O2

Molecular Weight

368.6 g/mol

IUPAC Name

4-tert-butyl-2-[(5-tert-butyl-2-hydroxy-3,6-dimethylphenyl)methyl]-3,6-dimethylphenol

InChI

InChI=1S/C25H36O2/c1-14-11-20(24(5,6)7)16(3)18(22(14)26)13-19-17(4)21(25(8,9)10)12-15(2)23(19)27/h11-12,26-27H,13H2,1-10H3

InChI Key

DJSBWVGTMWCHHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)CC2=C(C(=CC(=C2C)C(C)(C)C)C)O)C)C(C)(C)C

Origin of Product

United States

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